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hemoglobin Hafnia

Cat. No.: B1168641
CAS No.: 119371-22-1
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Description

Hemoglobin Hafnia is a naturally occurring variant of human hemoglobin resulting from a point mutation where Histidine at position 116 of the beta-globin chain is replaced by Glutamine (α2β2 116 His→Gln) . This was the first mutation ever reported at this specific position . Although the variant exhibits almost normal functional behavior and carriers are typically asymptomatic, it holds significant research value . Its primary research application lies in the study of hemoglobinopathies and the interference of variants in clinical diagnostics. The mutation alters the protein's properties such that this compound can be mistaken for glycated hemoglobin (HbA1c) during routine analysis using methods like isoelectric focusing, potentially leading to inaccurate clinical assessments . This makes it a critical reagent for developing and validating robust analytical techniques in clinical chemistry, particularly for diabetes monitoring . Furthermore, study of this variant contributes to a deeper understanding of the structure-function relationships within the hemoglobin molecule without causing severe pathogenic effects. This protein is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please note: Research on the bacterium Hafnia alvei is distinct and not related to this human hemoglobin variant product.

Properties

CAS No.

119371-22-1

Molecular Formula

C25H16O9

Synonyms

hemoglobin Hafnia

Origin of Product

United States

Discovery and Initial Characterization of Hemoglobin Hafnia Hb Hafnia

Identification in Routine Clinical Assays

The initial detection of Hb Hafnia was not the result of a targeted search for new hemoglobin variants, but rather an incidental finding during the routine monitoring of a patient with diabetes mellitus. nih.gov This underscores the critical role of laboratory diagnostics in identifying novel physiological and pathological conditions.

The presence of hemoglobin variants can significantly interfere with the accuracy of HbA1c measurements, a crucial marker for monitoring long-term glycemic control in diabetic patients. nih.govnih.govlongdom.orgngsp.orgulpgc.es Different assay methodologies, such as high-performance liquid chromatography (HPLC), immunoassays, and enzymatic assays, can be affected to varying degrees by the presence of abnormal hemoglobins (B146990). nih.govnih.govlongdom.org

The implausibly high HbA1c value led to the suspicion that an unknown hemoglobin variant might be interfering with the assay. nih.gov To explore this possibility, high-performance liquid chromatography (HPLC) was employed, which successfully demonstrated the presence of two distinct beta-chains in the patient's blood. nih.gov This finding strongly suggested the existence of a heterozygous hemoglobin variant.

Further analysis, including tryptic fragment analysis and amino-acid sequencing, pinpointed the specific molecular alteration. nih.gov A substitution of the amino acid glutamine for histidine at position 116 of the beta-globin chain was identified. nih.gov This was the first time a mutation had been reported at this particular position, confirming the discovery of a new hemoglobin variant. nih.gov Subsequent functional studies of Hb Hafnia revealed that it behaves almost normally, which is consistent with the fact that individuals with this variant are asymptomatic. nih.gov

A family survey identified five other non-diabetic family members who also carried this variant, further solidifying its genetic basis. nih.gov

Geographic Origin and Naming Convention

The naming of newly discovered hemoglobin variants often follows established conventions, which can include references to the geographic location of the discovery or the affected family's origin.

In line with this tradition, the newly identified hemoglobin variant was named Hemoglobin Hafnia. nih.gov The name "Hafnia" is the Latin word for Copenhagen, the capital city of Denmark. nih.govquora.comwikipedia.org The research that led to the discovery and characterization of Hb Hafnia was conducted at the Department of Clinical Chemistry, Rigshospitalet, University of Copenhagen, Denmark. nih.gov

Molecular and Genetic Elucidation of Hemoglobin Hafnia

Primary Structural Analysis: Amino Acid Substitution

The defining characteristic of Hemoglobin Hafnia is a specific, localized alteration in the primary structure of the hemoglobin molecule. This change does not involve the alpha (α) chains but is exclusively found within the beta (β) globin chains.

Identification of Beta (β) Chain Anomaly

Initial investigations into the molecular structure of this compound were prompted by anomalous results during routine laboratory testing. Specifically, isoelectric focusing of a hemolysate from a young boy initially suggested an unusually high level of glycated hemoglobin (HbA1c) of approximately 50%, a clinically improbable value nih.gov. This finding led to the hypothesis of a hemoglobin variant. Subsequent analysis using high-performance liquid chromatography (HPLC) confirmed the presence of two distinct beta-globin chains, indicating that one of the chains was abnormal nih.gov.

Specific Site of Mutation: Beta 116 (G18) Histidine to Glutamine (His→Gln)

Detailed protein analysis, including tryptic fragment analysis and amino acid sequencing, pinpointed the precise location and nature of the anomaly nih.gov. The substitution occurs at the 116th position of the beta-globin chain, which is also designated as position G18 in the helical nomenclature of the globin fold. At this site, the typically present amino acid, Histidine, is replaced by Glutamine nih.govdnai.org. The complete molecular formula for this compound is therefore designated as α2β2^116(G18)His→Gln nih.gov.

Significance as a Novel Mutation Site at Time of Discovery

At the time of its identification in 1988, the mutation at position β116 was a novel discovery. No other hemoglobin variants had been previously reported with a substitution at this specific site nih.govdnai.orgsci-hub.se. This established this compound as a unique variant and a new entry in the growing database of human hemoglobinopathies.

Table 1: Amino Acid Substitution in this compound

Feature Description
Affected Globin Chain Beta (β)
Position of Mutation 116 (G18)
Original Amino Acid Histidine (His)

| Substituted Amino Acid | Glutamine (Gln) |

Genetic Basis and Inheritance Pattern

The structural alteration in the this compound protein is a direct consequence of a mutation in the genetic code. This mutation is heritable and follows a predictable pattern within affected families.

HBB Gene Mutation Analysis

The beta-globin chain of hemoglobin is encoded by the HBB gene, located on chromosome 11 wikipedia.org. Therefore, the substitution of Histidine for Glutamine at position β116 in this compound results from a corresponding point mutation within the HBB gene dnai.org. While hundreds of mutations have been identified in the HBB gene leading to various hemoglobinopathies such as sickle cell disease and beta-thalassemia, the specific mutation giving rise to this compound is distinct medlineplus.govmedlineplus.gov. The variant is cataloged under the HBB gene, with the designation His116Gln dnai.org.

Autosomal Dominant Mode of Inheritance in Affected Families

Family studies conducted at the time of the initial discovery of this compound provided insight into its inheritance pattern. A survey of the proband's family revealed five other members who also carried the variant hemoglobin nih.govdnai.org. The presence of the trait in multiple generations, affecting both males and females, is characteristic of an autosomal dominant mode of inheritance hee.nhs.uk. In this pattern, an individual needs to inherit only one copy of the mutated HBB gene from one parent to express the trait hee.nhs.uk.

Table 2: Genetic Profile of this compound

Feature Description
Affected Gene HBB (hemoglobin subunit beta)
Chromosomal Locus 11p15.5

| Mode of Inheritance | Autosomal Dominant |

Table 3: Compound Names

Compound Name
This compound
Glutamine
Hemoglobin
Histidine
Alpha-globin

Comparative Molecular Architecture with Wild-Type Hemoglobin A

The molecular architecture of this compound is subtly altered compared to the wild-type Hemoglobin A due to the β116 His→Gln substitution. While detailed crystallographic data for this compound is not widely available, a comparative analysis can be inferred based on the known structural roles of the β116 histidine residue and the properties of the substituted glutamine.

The β116 histidine is located at the α1β1 interface, a critical region for the stability and assembly of the hemoglobin tetramer. acs.orgnih.govresearchgate.net This interface remains relatively stable during the oxygenation and deoxygenation cycle, unlike the α1β2 interface which undergoes significant conformational changes.

Interactive Data Table: Amino Acid Properties at β116 Position

PropertyHistidine (in Hemoglobin A)Glutamine (in this compound)
Chemical Nature Basic, AromaticNeutral, Polar
Side Chain Imidazole ringAmide group
Potential Interactions Can form hydrogen bonds and salt bridges; involved in the Bohr effect.Can form hydrogen bonds.

The substitution of histidine with glutamine at the β116 position introduces a change in the local chemical environment. Histidine, with its imidazole side chain, is basic and can participate in proton binding, contributing to the Bohr effect—the phenomenon where hemoglobin's oxygen affinity decreases in the presence of lower pH and higher carbon dioxide concentrations. The replacement with the neutral, polar glutamine may lead to a slight alteration in the local charge distribution and hydrogen bonding network at the α1β1 interface.

Research on other mutations at the β116 position has underscored the importance of this residue in maintaining the structural integrity and function of hemoglobin. Studies on variants where histidine is replaced by aspartic acid or isoleucine have shown that the β116 position plays a critical role in stabilizing the α1β1 interactions and in inhibiting the oxidation of the hemoglobin molecule. acs.orgnih.govresearchgate.net While the oxygen-binding properties of these variants were only slightly altered, the stability of the molecule was affected. acs.orgnih.govresearchgate.net

Interactive Data Table: Comparative Features of Hemoglobin A and this compound

FeatureWild-Type Hemoglobin AThis compound
Beta-Globin Chain Two normal beta-globin chainsTwo beta-globin chains with a His→Gln substitution at position 116
α1β1 Interface Stabilized by interactions involving β116 HistidineInteractions at the interface are subtly altered due to the presence of β116 Glutamine
Oxygen Affinity NormalReported to be almost normal
Stability NormalPresumed to be stable, as carriers are asymptomatic
Bohr Effect Normal magnitudePotentially slightly altered due to the loss of a histidine residue

Functional and Conformational Analyses of Hemoglobin Hafnia

Oxygen Binding Properties

Functional analyses of Hemoglobin Hafnia have revealed that its oxygen-binding properties are largely similar to those of normal adult hemoglobin (HbA), with only marginal differences observed nih.govsci-hub.seresearchgate.netresearchgate.net.

Measurement of Oxygen Affinity (P50)

Oxygen affinity is commonly quantified by the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated researchgate.netjaypeedigital.comacutecaretesting.org. For this compound, the P50 value measured at pH 7.4 was found to be 3.2 kPa sci-hub.se. This value is slightly lower than the typical reference interval for normal hemoglobin, which is reported as 3.3-3.7 kPa sci-hub.se. A lower P50 indicates a marginally increased oxygen affinity compared to normal HbA acutecaretesting.org.

Analysis of Cooperative Oxygen Binding (Hill Coefficient)

The cooperativity of oxygen binding to hemoglobin, a measure of the interaction between the binding sites, is described by the Hill coefficient (n50) nih.govreddit.comwikipedia.org. For this compound, the Hill slope (n50) was determined to be 2.4 sci-hub.se. This value is slightly reduced compared to the reference interval for normal hemoglobin, which is 2.5-2.7 kPa sci-hub.se. A Hill coefficient greater than 1 indicates positive cooperativity, meaning that the binding of one oxygen molecule increases the affinity for subsequent oxygen molecules reddit.comwikipedia.org. The slightly reduced Hill coefficient for this compound suggests a minor alteration in the cooperative binding process compared to normal HbA sci-hub.se.

The oxygen binding parameters for this compound are summarized in the following table:

ParameterThis compoundReference Interval (Normal HbA)
P50 (kPa, pH 7.4)3.2 sci-hub.se3.3-3.7 sci-hub.se
Hill Coefficient (n50)2.4 sci-hub.se2.5-2.7 sci-hub.se

Influence on 2,3-Diphosphoglycerate (2,3-DPG) Binding

2,3-Diphosphoglycerate (2,3-DPG) is an allosteric effector that binds to deoxyhemoglobin and reduces its oxygen affinity, thereby promoting oxygen release to tissues wikipedia.orgnih.govresearchgate.net. Studies on individuals with this compound indicated that their 2,3-DPG concentration was within the normal range sci-hub.se. Furthermore, the 2,3-DPG binding to this compound was reported as normal sci-hub.se. This suggests that the β116 His→Gln substitution does not significantly impair the interaction between this compound and 2,3-DPG sci-hub.se.

Hemoglobin Stability Assessment

The stability of a hemoglobin variant is crucial for the integrity and function of red blood cells researchgate.net. Hemoglobin variants with reduced stability can lead to premature red blood cell destruction and hemolytic anemia researchgate.net.

Thermal Stability Profile

Thermal stability tests are commonly used to assess the susceptibility of hemoglobin variants to denaturation and precipitation upon heating. For this compound, the heat stability test showed no deviation from the normal behavior sci-hub.se. This finding indicates that this compound possesses a thermal stability comparable to that of normal adult hemoglobin sci-hub.se.

Implications for Red Blood Cell Integrity

The normal heat stability observed for this compound is consistent with clinical observations in individuals carrying this variant. Affected persons are typically without any symptoms and show no signs of hemolytic anemia nih.govsci-hub.se. This suggests that the presence of this compound does not compromise the integrity or lifespan of red blood cells under normal physiological conditions sci-hub.se.

Comparison with Other Hemoglobin Variants with Similar Substitutions

This compound represents the first reported mutation at the β116 position. sci-hub.seresearchgate.netnih.govresearchgate.net While other hemoglobin variants with a His→Gln substitution exist, direct functional comparisons with this compound are of limited value due to the significant differences in the positions of these substitutions and their respective roles within the hemoglobin molecule. sci-hub.se

Contextualizing Functional Differences Based on Mutation Position

In contrast, other hemoglobin variants with His→Gln substitutions at different positions exhibit markedly different functional properties. For instance, variants like Hemoglobin Okayama and Hemoglobin Little Rock have substitutions at the 2,3-DPG binding site, while Hemoglobin St. Etienne involves the proximal histidine, and Hemoglobin Maimonides affects an α1β2 contact. sci-hub.se These positions are critical for regulating oxygen affinity and cooperative binding. Consequently, mutations at these sites often lead to significantly increased oxygen affinity and can result in clinical manifestations, unlike the largely silent nature of this compound. sci-hub.se Similarly, other variants with substitutions within the α1β1 interface, such as Hemoglobin Tacoma, Philly, Presbyterian, Indianapolis, Madrid, and Khartoum, often involve more drastic amino acid changes that lead to altered stability and/or oxygen affinity. sci-hub.se The comparison highlights that the benign functional nature of this compound is a direct consequence of the specific β116 position being less critical for key hemoglobin functions.

Theoretical and Computational Approaches for Structural-Functional Correlation

Theoretical and computational methods play an increasingly important role in understanding the structure-function relationships in proteins, including hemoglobin variants. While specific applications to this compound may not be extensively documented in the provided search results, the general applicability of these techniques to hemoglobin provides insight into how this variant could be further investigated.

Molecular Dynamics Simulations (Potential Applications to Hb Hafnia)

Molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of proteins and the impact of amino acid substitutions on their structure and function. nih.govnih.govtandfonline.comhrsa.govtandfonline.comelifesciences.orgplos.orgnih.gov These simulations can provide insights into the flexibility of the protein, the stability of different conformational states (such as the T and R states), and the interactions between amino acid residues, including those at mutation sites. elifesciences.orgnih.govcsic.es

For this compound, MD simulations could potentially be used to explore how the His→Gln substitution at β116 affects the dynamics of the β-globin chain and its interaction with the alpha-globin chain at the α1β1 interface. Although the initial functional studies suggest minimal impact, subtle changes in flexibility or inter-subunit interactions might be discernible through detailed simulations. These simulations could help to theoretically validate the experimental findings of near-normal function and understand the molecular basis for the slightly increased oxygen affinity. Studies on other hemoglobin variants have utilized MD simulations to understand the structural consequences of mutations and their correlation with altered oxygen binding properties. elifesciences.orgnih.gov

Quantum Mechanical/Molecular Mechanics (QM/MM) Calculations for Heme Environment (Potential Applications)

Quantum Mechanical/Molecular Mechanics (QM/MM) calculations combine the accuracy of quantum mechanics for a specific region of interest, such as the heme group, with the computational efficiency of molecular mechanics for the surrounding protein environment. tandfonline.comnih.govcore.ac.ukesqc.orgpolytechnique.frresearchgate.net This hybrid approach is particularly useful for studying the electronic structure of the heme iron and its interaction with bound ligands, such as oxygen. core.ac.ukresearchgate.net

Analytical Methodologies and Interference in Hemoglobin Hafnia Detection

Conventional Electrophoretic and Chromatographic Techniques for Hemoglobin Variants

Conventional methods for identifying hemoglobin variants include electrophoresis and chromatography mlo-online.comtesting.com. These techniques separate different hemoglobin types based on their unique physical and chemical properties testing.com.

Isoelectric Focusing (IEF) Profile of Hemoglobin Hafnia

Isoelectric focusing (IEF) is an electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a molecule carries no net electrical charge scispace.com. IEF is routinely used for measuring glycated hemoglobin, including HbA1c, and is valuable in identifying abnormal hemoglobins (B146990) due to their varying isoelectric mobility sci-hub.se. Hb Hafnia has been shown to comigrate with other hemoglobin species in IEF, which can affect the interpretation of results scispace.com. In one case, IEF of a hemolysate from a diabetic patient with Hb Hafnia showed an HbA1c fraction of approximately 50%, an unusually high and unlikely result, which prompted further investigation for a hemoglobin variant sci-hub.senih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC) Elution Characteristics

High-Performance Liquid Chromatography (HPLC) is another widely used technique for separating hemoglobin variants based on charge mlo-online.com. In ion-exchange HPLC, hemoglobin samples are separated as they elute from a column based on their ionic interactions with the column material mlo-online.comscribd.com.

Studies using HPLC have demonstrated the presence of two different beta-chains in individuals with Hb Hafnia, consistent with the presence of a variant sci-hub.senih.gov. On the Tosoh G11 HPLC analyzer, Hb Hafnia consistently appears as a separate peak, referred to as an HV3 peak, located between the HbA1c peak and the HbA0 peak tandfonline.com. The retention time for Hb Hafnia on the Tosoh G11 has been reported to be between 0.52 and 0.53 minutes tandfonline.com. The elution pattern of Hb Hafnia in HPLC can sometimes lead to it being mistaken for glycated hemoglobin fractions sci-hub.senih.govresearchgate.net.

Advanced Diagnostic and Confirmatory Techniques

When standard screening methods such as electrophoresis or chromatography suggest the presence of a hemoglobin variant or yield unusual results, more sophisticated techniques are employed for definitive identification chl.co.nznih.gov. These methods aim to pinpoint the exact nature of the globin chain abnormality, whether it's a change in amino acid sequence or a genetic mutation.

Peptide mapping, often coupled with mass spectrometry, is a powerful technique for identifying amino acid substitutions in variant hemoglobins nih.govcontentstack.comnih.gov. This method involves enzymatic digestion of the globin chains into smaller peptides, typically using trypsin chl.co.nznih.gov. The resulting peptide fragments are then separated and analyzed. By comparing the peptide map of a variant hemoglobin to that of normal hemoglobin, deviations in elution patterns or the presence of peptides with altered masses can indicate a modification in the amino acid sequence nih.govcontentstack.com.

Amino acid sequence determination of the aberrant peptide can then precisely identify the nature and location of the substitution nih.govsci-hub.senih.gov. In the case of this compound, amino acid analysis and sequence determination of a deviating tryptic fragment from the beta-globin chain revealed the β116 His→Gln substitution nih.govsci-hub.se.

Mass spectrometry (MS) plays a crucial role in the analysis of hemoglobin variants by providing accurate molecular weight information of intact globin chains and their peptide fragments chl.co.nznih.govlcms.cz. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are widely used nih.govlcms.cz.

Analysis of intact globin chains by ESI-MS can detect variants by revealing a mass shift compared to normal globin chains lcms.cznih.gov. This mass shift can suggest possible amino acid substitutions based on the difference in mass between amino acid residues lcms.cz. For instance, in the analysis of a novel hemoglobin variant, ESI/MS of the undigested beta-globin revealed an abnormal beta-chain with a larger molecular weight than the normal chain nih.govsemanticscholar.org.

Tandem Mass Spectrometry (MS/MS) can be used to sequence the variant peptides identified through peptide mapping, providing definitive proof of the amino acid change nih.govwaters.comresearchgate.net. This involves fragmenting the peptide ions and analyzing the resulting fragment ions to deduce the amino acid sequence nih.govwaters.com. This approach has been used for identifying point mutations in proteins, including hemoglobin variants nih.gov.

Plasma Desorption Mass Spectrometry (PDMS) has also been applied in combination with HPLC and Edman sequencing for characterizing hemoglobin variants by obtaining molecular weight information of purified globin peptides nih.gov. This can help narrow down the potential sites of substitution, optimizing subsequent sequencing efforts nih.gov.

Molecular genetic testing, particularly sequencing of the globin genes, is a definitive method for identifying the underlying genetic mutation responsible for a hemoglobin variant chl.co.nznih.govarupconsult.commayocliniclabs.com. For beta-globin variants like this compound, sequencing of the HBB gene is performed nih.govarupconsult.commayocliniclabs.com.

Sanger sequencing is a common method used to sequence the coding regions and intron-exon boundaries of the HBB gene to detect point mutations, small insertions, and deletions arupconsult.commayocliniclabs.com. The identification of a specific nucleotide change in the HBB gene that corresponds to the observed amino acid substitution in the hemoglobin protein confirms the diagnosis mdpi.com. For example, molecular analysis of a globin gene highlighted a beta-globin mutation at Codon 5 (CCT>GCT) leading to a specific variant mdpi.com. In the case of this compound (β116 His→Gln), the underlying genetic mutation would be in the HBB gene, resulting in this specific amino acid change.

Molecular genetic testing is often used to confirm findings from protein-based analyses or when protein analysis is inconclusive chl.co.nzresearchgate.net. It can also identify carriers of hemoglobin variants nih.gov.

Given the complexity and variety of hemoglobin variants, a multi-platform diagnostic approach is often necessary to resolve ambiguities and ensure accurate identification chl.co.nzwaters.comresearchgate.netacs.org. This integrated approach combines different analytical techniques to provide a comprehensive picture of the hemoglobin abnormality.

Initial screening methods like HPLC or electrophoresis can detect the presence of an abnormal hemoglobin chl.co.nznih.gov. However, these methods may not always definitively identify the variant, especially in cases of rare or co-eluting variants chl.co.nznih.govnih.gov. When initial screening is inconclusive or suggests an unknown variant, mass spectrometry is frequently employed to determine the mass of the variant globin chain and/or its peptides, narrowing down the possibilities for amino acid changes chl.co.nznih.govwaters.comresearchgate.net.

Finally, molecular genetic testing of the relevant globin gene provides definitive confirmation by identifying the causative DNA mutation chl.co.nznih.govarupconsult.commayocliniclabs.commdpi.com. The combination of protein-based methods (like chromatography, electrophoresis, and mass spectrometry) and DNA-based methods (like gene sequencing) allows for a robust and accurate diagnosis of hemoglobin variants, including those that may present analytical challenges or mimic other modifications, such as the initial misidentification of this compound as glycated hemoglobin nih.govsci-hub.se. This multi-platform strategy is essential for accurate diagnosis and genetic counseling.

Analytical TechniquePrincipleApplication in Hb Variant AnalysisRole in Identifying Hb Hafnia (Specific or General)
Peptide MappingEnzymatic digestion followed by separation and analysis of peptides.Identifies peptides with altered properties due to amino acid substitutions.Used to find the aberrant peptide in the beta-globin chain of Hb Hafnia nih.govsci-hub.se.
Amino Acid Sequence DeterminationDetermining the linear sequence of amino acids in a peptide or protein.Pinpoints the exact amino acid substitution and its position.Revealed the β116 His→Gln substitution in this compound nih.govsci-hub.se.
Mass Spectrometry (ESI-MS, MALDI-TOF MS)Measures the mass-to-charge ratio of molecules.Determines the molecular weight of intact globin chains and peptides; detects mass shifts.Can detect mass shifts in the beta-globin chain of Hb Hafnia; used in conjunction with peptide mapping nih.govlcms.cznih.gov.
Tandem Mass Spectrometry (MS/MS)Fragmentation of ions and mass analysis of fragments.Provides sequence information of peptides; confirms amino acid substitutions.Can be used to sequence the variant peptide of Hb Hafnia to confirm the substitution nih.govwaters.comresearchgate.net.
Molecular Genetic Testing (Sanger Sequencing)Determining the nucleotide sequence of DNA.Identifies mutations in globin genes (e.g., HBB) causing hemoglobin variants.Confirms the genetic basis of this compound by identifying the specific mutation in the HBB gene nih.govarupconsult.commayocliniclabs.commdpi.com.
Multi-Platform Diagnostic ApproachesCombining multiple analytical techniques.Resolves ambiguities, confirms findings, and provides a comprehensive diagnosis.Essential for accurate identification of variants like Hb Hafnia, especially when initial tests are misleading nih.govsci-hub.sechl.co.nzwaters.comresearchgate.netacs.org.

Population Genetics and Epidemiology of Hemoglobin Hafnia

Reported Prevalence in Specific Populations

Hemoglobin variants exhibit significant geographical variation in their prevalence dovepress.com. While some variants are common in certain ethnic groups, others are rare.

Incidence within Danish Populations

Hemoglobin Hafnia was initially identified in Denmark nih.gov. Studies in Danish families have reported the presence of this compound, although it appears to be rare within the Danish population nih.gov. One study reviewing hemoglobinopathies in Danish families identified 2 asymptomatic individuals with this compound among 36 Danes in 9 families with a hemoglobin variant nih.gov. The prevalence of this variant is considered low in the Danish population tandfonline.com.

Absence of Significant Clinical Phenotype in Carriers

A key characteristic of this compound is the absence of a significant clinical phenotype in individuals who carry the variant (heterozygotes) nih.govnih.gov. Carriers of this compound are typically asymptomatic and have normal erythrocyte profiles, without anemia researchgate.net. Functional studies of this compound have shown almost normal behavior, which is consistent with the lack of symptoms in affected individuals nih.gov. This contrasts with clinically significant hemoglobinopathies like sickle cell disease or beta-thalassemia major, which cause severe health problems ajlmonline.orgidph.state.il.usunite.it.

Implications for Hemoglobinopathy Screening Programs

The existence of clinically silent hemoglobin variants like this compound has implications for hemoglobinopathy screening programs, particularly in the context of neonatal screening and the interpretation of diagnostic tests.

Challenges in Neonatal Screening (Contextual Relevance)

Neonatal screening programs aim to identify serious childhood illnesses early, including clinically significant hemoglobinopathies such as sickle cell disease ajlmonline.orgepiconcept.fr. While current screening methodologies are generally effective at detecting many hemoglobin variants, including some rare ones, not all variants are easily identifiable by standard neonatal screening or clinical laboratory methods harvard.edu. The presence of numerous known hemoglobin variants, many of which are rare, can pose challenges in initial screening, and definitive identification may require more specialized testing harvard.edu.

Comparative Epidemiological Analysis with Other Common and Rare Hemoglobin Variants

Comparing the epidemiology of this compound with other hemoglobin variants highlights its rarity and lack of clinical significance in heterozygotes. Common hemoglobin variants like Hemoglobin S, Hemoglobin C, and Hemoglobin E have much higher prevalences in specific populations and are associated with various clinical outcomes, ranging from asymptomatic carrier states to severe diseases like sickle cell anemia or beta-thalassemia dergipark.org.trmalariaworld.orghealth.state.mn.usijnmr.net. For example, Hemoglobin S is particularly prevalent in malaria-endemic areas and confers a degree of protection against severe malaria in heterozygotes ajlmonline.orgmalariaworld.orguniprot.org. Beta-thalassemia trait and alpha-thalassemia trait, also relatively common, are typically asymptomatic but can have implications when inherited with other globin gene mutations dovepress.comunite.ithealth.state.mn.us.

In contrast, this compound appears to be a rare variant with limited reported cases, primarily identified incidentally during laboratory analyses, such as those for HbA1c nih.govnih.gov. Its lack of a clinical phenotype in carriers differentiates it from many other hemoglobin variants that, even in the heterozygous state, can have some hematological or clinical manifestations unite.ithealth.state.mn.us. Epidemiological studies often focus on more prevalent and clinically significant hemoglobinopathies due to their public health impact dovepress.comajlmonline.org. While the prevalence of congenital red blood cell disorders, including hemoglobinopathy traits, has been increasing in some formerly low-prevalence countries like Denmark, driven partly by migration, specific data on the changing prevalence of rare variants like this compound are less commonly reported in large-scale studies focusing on more common disorders dovepress.com.

Data Tables

Based on the text, specific prevalence data for this compound is limited to qualitative descriptions of its rarity in the Danish population. Detailed quantitative data or comparative prevalence tables with other variants were not consistently available in the provided search results specifically for this compound. However, the text does provide some context on the prevalence of other hemoglobinopathies in Denmark and globally.

Table 1: Reported Cases of this compound in Danish Families

StudyNumber of Families with HemoglobinopathyNumber of Individuals with Hemoglobin VariantNumber of Individuals with this compoundClinical Phenotype
Wimberley et al., 1989 nih.gov15362Asymptomatic

Table 2: Prevalence of Selected Congenital Hemolytic Disorders in Denmark (per 100,000 persons)

DisorderPrevalence in 2000 dovepress.comPrevalence in 2015 dovepress.com
Alpha-thalassemia trait0.519.2
Beta-thalassemia minor4.534.9
Sickle cell trait0.78.1
Sickle cell disease0.52.7
Hereditary spherocytosis10.217.7

Note: Data for this compound is not available in this large-scale prevalence study, highlighting its rarity compared to these other disorders.

Broader Academic Implications and Future Research Directions

Hemoglobin Hafnia as a Model for Understanding Protein Structure-Function Relationships

The histidine residue at position β116 is located in the G helix of the beta-globin chain nih.gov. While the precise structural consequences of the His→Gln substitution at this position in this compound have not been extensively detailed in the provided search results, the fact that individuals heterozygous for this variant are clinically asymptomatic suggests that this specific change does not significantly disrupt the critical functional properties of hemoglobin, such as oxygen binding and delivery nih.govtandfonline.com. This contrasts with other hemoglobin variants, such as Hemoglobin S (sickle cell hemoglobin), where a single amino acid substitution (β6 Glu→Val) leads to profound structural changes and severe clinical manifestations proteopedia.org.

Studying this compound allows researchers to explore the tolerance of the hemoglobin structure to specific amino acid substitutions at certain positions. By comparing the structural and functional characteristics of this compound with normal Hemoglobin A and other variants, insights can be gained into the roles of individual amino acid residues in maintaining protein stability, subunit interactions, and ligand binding kinetics. The clinically silent nature of this compound, despite a substitution at position 116, highlights that the functional robustness of hemoglobin can accommodate certain alterations without compromising its essential physiological role nih.govtandfonline.com.

Contribution to the Database of Human Hemoglobin Variants

The identification and characterization of this compound contribute directly to the expanding database of human hemoglobin variants. These databases, such as the HbVar database, serve as crucial repositories for information on genetic alterations in globin genes and their associated hematological and clinical phenotypes psu.edupitt.edunih.govpsu.edu. This compound is listed in these databases, documenting its specific mutation (though some database entries may show discrepancies regarding the exact position, with some indicating β118 instead of β116, the original description identifies it at β116 His→Gln) and its classification as a clinically silent variant nih.govpsu.edu.

The inclusion of this compound and other rare or clinically silent variants is essential for building a comprehensive understanding of the genetic diversity of human hemoglobin. This information is vital for several reasons:

Understanding Globin Gene Evolution: Documenting the spectrum of naturally occurring mutations helps in tracing the evolutionary history of globin genes and identifying regions that are more or less tolerant to variation.

Interpreting Novel Variants: When new hemoglobin variants are discovered, comparing their mutations and characteristics to existing entries like this compound in databases aids in predicting their potential clinical significance and functional impact.

Population Genetics Studies: Data on the prevalence and distribution of variants like this compound in different populations contribute to our understanding of human migration patterns and genetic ancestry.

The detailed information recorded for each variant in these databases typically includes sequence alterations, biochemical and hematological effects, associated pathology (or lack thereof), and ethnic occurrence pitt.edu. This systematic collection of data, exemplified by the documentation of this compound, provides a valuable resource for researchers and clinicians worldwide.

Methodological Advancements in Clinical Chemistry and Laboratory Medicine

The existence of hemoglobin variants, including this compound, has had a significant impact on the field of clinical chemistry, particularly concerning the measurement of glycated hemoglobin (HbA1c). HbA1c is a critical biomarker for the diagnosis and monitoring of diabetes, reflecting average blood glucose levels over the preceding 2-3 months researchgate.netresearchgate.netngsp.org. However, the presence of structural hemoglobin variants can interfere with the accuracy of certain HbA1c assay methods tandfonline.comresearchgate.netngsp.orgngsp.orguzleuven.beresearchgate.net.

Development of Robust HbA1c Assays Mitigating Variant Interference

The challenges posed by hemoglobin variants like this compound have been a major driving force behind the development of more robust and reliable HbA1c assay methodologies researchgate.netresearchgate.netngsp.orgngsp.orguzleuven.be. To mitigate the interference caused by altered charge, alternative methods have been developed and widely adopted:

Immunoassays: These methods utilize antibodies specific to the glycated N-terminus of the beta-globin chain. Since the mutation in this compound (β116 His→Gln) is distant from the N-terminus, immunoassay methods are generally less affected by its presence tandfonline.comngsp.orguzleuven.be.

Boronate Affinity Chromatography: This method separates glycated hemoglobin based on the affinity of boronic acid to the cis-diol groups of glucose attached to hemoglobin. This separation is independent of the charge of the hemoglobin molecule, making it largely unaffected by most hemoglobin variants, including those like this compound ngsp.orguzleuven.beifcc.org.

Enzymatic Methods: Some enzymatic assays specifically target the glycated portion of hemoglobin and are also less susceptible to interference from structural variants researchgate.netngsp.org.

The ongoing need to accurately measure HbA1c in diverse populations with varying prevalence of hemoglobin variants underscores the importance of understanding how each specific variant, such as this compound, interacts with different assay principles. This knowledge guides laboratories in selecting appropriate methods and interpreting results in the presence of variants, ensuring accurate diabetes management tandfonline.comresearchgate.netresearchgate.net. The development and standardization efforts by organizations like the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) aim to improve the comparability and accuracy of HbA1c measurements globally, taking into account the impact of variants researchgate.netifcc.org.

Potential for Protein Engineering Studies (Contextual Relevance)

This compound, as a naturally occurring variant with a defined amino acid substitution and a characterized (though clinically silent) phenotype, holds contextual relevance for protein engineering studies focused on hemoglobin. Protein engineering involves modifying protein sequences to alter their structure, function, or stability for various applications, including the development of artificial oxygen carriers or therapeutic proteins mdpi.comresearchgate.netfrontiersin.org.

The specific mutation in this compound (β116 His→Gln) provides an empirical data point on how a substitution at this particular position in the beta-globin chain affects the protein. While this compound itself may not be a primary target for therapeutic engineering due to its clinically silent nature, the knowledge gained from studying its structure and subtle functional characteristics can inform broader protein engineering efforts. For instance, if researchers are designing modified hemoglobins (B146990) with altered oxygen affinity or improved stability, they can consider the effects observed in natural variants like this compound when making design choices or interpreting the results of targeted mutations at or near the β116 position.

Targeted Mutagenesis to Explore Structure-Function Landscape

Targeted mutagenesis is a key technique in protein engineering that allows for the deliberate introduction of specific amino acid changes at defined positions within a protein sequence researchgate.netbmbreports.orgtdx.cat. The study of natural variants like this compound complements targeted mutagenesis studies. While targeted mutagenesis allows for systematic exploration of the effects of various substitutions at a particular site, natural variants provide real-world examples of tolerated or consequential mutations that have arisen through evolution.

Researchers using targeted mutagenesis to explore the structure-function landscape of hemoglobin can use this compound as a reference point. For example, if a targeted mutagenesis study focuses on the region around β116, the observed minimal clinical impact of the His→Gln substitution in this compound can provide context for the expected effects of other substitutions at this position or nearby residues. It helps in understanding which alterations are likely to be tolerated and which might lead to significant functional impairments. The existence of this compound demonstrates that the beta-globin chain can accommodate a polar-to-polar substitution at position 116 without severe consequences for oxygen transport under normal physiological conditions.

Role in Genetic Counseling and Carrier Identification (Academic Perspective)

From an academic perspective, the identification of individuals carrying the this compound variant plays a role in genetic counseling and carrier identification programs, particularly in populations where it may be encountered hawaii.govsequencing.comhealth.state.mn.uswfh.orgfanconi.org. While this compound heterozygosity is clinically silent, its identification is important for accurate genetic counseling, especially in the context of family planning.

Identifying a carrier of this compound allows genetic counselors to inform individuals about the inheritance pattern of this variant and the potential implications for their offspring if their partner also carries a hemoglobin variant hawaii.govhealth.state.mn.us. Although the combination of this compound with another variant might not always result in a severe hemoglobinopathy, understanding the inheritance risks is crucial for informed reproductive decision-making.

Furthermore, the detection of this compound during routine screening or diagnostic testing highlights the importance of comprehensive hemoglobinopathy screening programs. From an academic standpoint, these cases contribute to epidemiological data on the prevalence of different hemoglobin variants in various populations, which is valuable for public health initiatives and the development of targeted screening strategies. The academic role here is not just in providing individual counseling but in contributing to the broader understanding of the distribution and inheritance of hemoglobin variants and the educational resources available to families and healthcare providers.

Q & A

Q. What genomic methods are most reliable for distinguishing Hafnia alvei from Hafnia paralvei, and how can researchers validate species-specific markers?

Methodological Answer: Core genome phylogeny using concatenated sequences of 2,045 conserved genes provides high-resolution taxonomic differentiation between H. alvei and H. paralvei . Researchers should combine this with average nucleotide identity (ANI) analysis (>95% ANI for species demarcation) and population genetic clustering. Validation requires testing markers against type strains and environmental isolates to confirm specificity.

Q. How should researchers design experiments to study Hafnia pathogenicity, given its inconsistent clinical associations?

Methodological Answer: Use in vitro models (e.g., epithelial cell adhesion/invasion assays) paired with comparative genomics of clinical vs. environmental strains. Focus on virulence factors like Type IV Secretion Systems (T4SS), which vary strain-specifically (e.g., conjugation-related T4SSs in 23/47 genomes) . Include knockout mutants to isolate T4SS contributions to host interactions.

Q. What systematic review frameworks are suitable for synthesizing Hafnia’s biomedical applications?

Methodological Answer: Follow PRISMA guidelines for scoping reviews: define inclusion/exclusion criteria (e.g., studies on Hafnia’s role in infections or symbiosis), use databases like Cochrane and PubMed, and resolve reviewer disagreements via Cohen’s kappa statistics . Document search strategies (e.g., keywords: "Hafnia pathogenicity," "T4SS horizontal transfer") for reproducibility.

Advanced Research Questions

Q. How can contradictions between T4SS phylogenetic clusters and whole-genome phylogenies in Hafnia be resolved?

Methodological Answer: T4SS evolution in Hafnia is decoupled from core genomes due to horizontal gene transfer (HGT). Use maximum-likelihood trees for T4SS genes (e.g., virB/D homologs) and compare with core genome phylogenies to identify HGT events . Validate with recombination detection tools (e.g., RDP4) and analyze genomic islands for mobile elements.

Q. What experimental approaches address the strain-specific distribution of virulence factors in Hafnia?

Methodological Answer: Employ pan-genome analysis to categorize accessory genes (e.g., T4SS, toxins) and correlate with phenotypic data (e.g., biofilm formation, antibiotic resistance). Use RNA-seq to compare gene expression in host-mimicking conditions (e.g., low iron, acidic pH) . Integrate machine learning to predict pathogenicity potential from genomic signatures.

Q. How can researchers reconcile discrepancies in Hafnia’s ecological niche identification across studies?

Methodological Answer: Deploy metagenomic sequencing of environmental samples (soil, water, gut microbiomes) with strain-resolved analysis (e.g., meta-SPAdes). Pair this with culture-based isolation under selective media (e.g., MacConkey agar for enteric strains) and metabolomic profiling to map metabolic versatility .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing Hafnia’s evolutionary divergence?

Methodological Answer: Use Bayesian evolutionary analysis (BEAST) for divergence time estimation and FastTree for core genome phylogenies. Apply Tajima’s D test to detect selection pressures in population genomics datasets .

Q. How should Hafnia strain collections be curated to ensure reproducibility in pathogenicity studies?

Methodological Answer: Deposit strains in public repositories (e.g., ATCC, DSMZ) with metadata on isolation source, clinical context, and antibiotic profiles. Use standardized protocols (CLSI guidelines) for antimicrobial susceptibility testing to minimize inter-lab variability .

Data Contradiction Analysis

Q. Why do some studies report Hafnia as a commensal while others implicate it in opportunistic infections?

Resolution Strategy: Strain heterogeneity and host context (e.g., immunocompromised vs. healthy hosts) explain discrepancies. Perform meta-analyses stratifying results by strain type (e.g., H. alvei clade A vs. B) and host immune status. Use animal models (e.g., murine sepsis) to quantify virulence variance .

Tables for Key Findings

Genomic Feature H. alvei (n=20)H. paralvei (n=27)Methodological Reference
Core Genes (count)2,0452,045Core genome phylogeny
T4SS Prevalence48%33%Comparative genomics
ANI with Type Strain (%)>99%<95%ANI analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.